molecular formula C8H12S B14703822 1-(Butylsulfanyl)but-1-EN-3-yne CAS No. 22544-17-8

1-(Butylsulfanyl)but-1-EN-3-yne

Cat. No.: B14703822
CAS No.: 22544-17-8
M. Wt: 140.25 g/mol
InChI Key: OEOFXUPOOPEQQW-UHFFFAOYSA-N
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Description

1-(Butylsulfanyl)but-1-EN-3-yne is an organic compound with the molecular formula C8H12S It is characterized by the presence of a butylsulfanyl group attached to a but-1-EN-3-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylsulfanyl)but-1-EN-3-yne typically involves the reaction of butylthiol with but-1-EN-3-yne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfanyl)but-1-EN-3-yne undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The butylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly employed.

    Substitution: Nucleophiles such as alkoxides, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Butylsulfanyl)but-1-EN-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Butylsulfanyl)but-1-EN-3-yne involves its interaction with molecular targets through its functional groups. The butylsulfanyl group can undergo oxidation or substitution reactions, while the alkyne group can participate in addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Buten-3-yne: Similar backbone but lacks the butylsulfanyl group.

    Vinylacetylene: Another compound with a similar alkyne structure.

    But-1-en-3-yne: A simpler analog without the sulfur-containing group.

Uniqueness

1-(Butylsulfanyl)but-1-EN-3-yne is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

22544-17-8

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

1-but-1-en-3-ynylsulfanylbutane

InChI

InChI=1S/C8H12S/c1-3-5-7-9-8-6-4-2/h1,5,7H,4,6,8H2,2H3

InChI Key

OEOFXUPOOPEQQW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC=CC#C

Origin of Product

United States

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